molecular formula C20H25N3O4S2 B2871657 N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide CAS No. 361167-62-6

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Cat. No.: B2871657
CAS No.: 361167-62-6
M. Wt: 435.56
InChI Key: GSSBGEPJBVKLJJ-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is a complex organic compound that features a thiazole ring, a piperidine ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Acetylation and Methylation: The thiazole ring is then acetylated and methylated using acetic anhydride and methyl iodide, respectively.

    Formation of the Piperidine Ring: The piperidine ring is synthesized separately through the hydrogenation of pyridine derivatives.

    Sulfonylation: The piperidine ring is sulfonylated using sulfonyl chlorides under basic conditions.

    Coupling Reaction: Finally, the thiazole and piperidine derivatives are coupled with the benzamide group using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the acetyl and benzamide moieties.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the acetyl and benzamide groups.

    Substitution: Substituted derivatives at the sulfonyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Material Science: It can be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Drug Development: It has potential as a lead compound in the development of new pharmaceuticals.

Medicine

    Therapeutic Agents: The compound could be explored for its therapeutic potential in treating various diseases.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The thiazole and piperidine rings may facilitate binding to active sites, while the sulfonyl and benzamide groups can enhance specificity and potency.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-methyl-1,3-thiazol-2-yl)benzamide
  • N-(4-methyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide

Uniqueness

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzamide is unique due to the presence of both acetyl and methyl groups on the thiazole ring, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O4S2/c1-12-9-13(2)11-23(10-12)29(26,27)17-7-5-16(6-8-17)19(25)22-20-21-14(3)18(28-20)15(4)24/h5-8,12-13H,9-11H2,1-4H3,(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSSBGEPJBVKLJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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